molecular formula C23H17N3OS B11256362 3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11256362
M. Wt: 383.5 g/mol
InChI Key: LPCFLHVKDBWRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene ring, a phenyl group, and an imidazo[2,1-b][1,3]thiazole core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the naphthalene and phenyl groups: These groups can be introduced through various substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final modifications: The final steps may involve functional group transformations to introduce the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs due to its unique structure and biological activity.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a fluorescent probe.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE include other imidazo[2,1-b][1,3]thiazole derivatives, such as:

  • 2-Phenylimidazo[2,1-b][1,3]thiazole
  • 6-Methylimidazo[2,1-b][1,3]thiazole
  • Naphthalen-1-ylimidazo[2,1-b][1,3]thiazole

These compounds share structural similarities but differ in their substituents, which can lead to differences in their biological activity and applications. The unique combination of the naphthalene, phenyl, and imidazo[2,1-b][1,3]thiazole moieties in 3-METHYL-N-(NAPHTHALEN-1-YL)-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C23H17N3OS

Molecular Weight

383.5 g/mol

IUPAC Name

3-methyl-N-naphthalen-1-yl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C23H17N3OS/c1-15-21(22(27)24-19-13-7-11-16-8-5-6-12-18(16)19)28-23-25-20(14-26(15)23)17-9-3-2-4-10-17/h2-14H,1H3,(H,24,27)

InChI Key

LPCFLHVKDBWRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.